molecular formula C15H13NO3 B11758315 Methyl 2-hydroxy-6-[2-(pyridin-4-yl)ethenyl]benzoate

Methyl 2-hydroxy-6-[2-(pyridin-4-yl)ethenyl]benzoate

Cat. No.: B11758315
M. Wt: 255.27 g/mol
InChI Key: DMVCBKYVUYWMFK-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-6-[2-(pyridin-4-yl)ethenyl]benzoate is an organic compound with the molecular formula C15H13NO3 It is known for its unique structure, which includes a benzoate ester linked to a pyridine ring through an ethenyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-6-[2-(pyridin-4-yl)ethenyl]benzoate typically involves the reaction of 2-hydroxybenzoic acid with pyridine-4-carbaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a Wittig reaction to introduce the ethenyl bridge, followed by esterification with methanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-6-[2-(pyridin-4-yl)ethenyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Ethyl-substituted benzoates.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-6-[2-(pyridin-4-yl)ethenyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-6-[2-(pyridin-4-yl)ethenyl]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxybenzoate: Lacks the pyridine and ethenyl groups, making it less versatile in chemical reactions.

    Methyl 2-hydroxy-6-[2-(pyridin-2-yl)ethenyl]benzoate: Similar structure but with the pyridine ring in a different position, leading to different reactivity and applications.

    Methyl 2-hydroxy-6-[2-(pyridin-3-yl)ethenyl]benzoate: Another positional isomer with distinct properties.

Uniqueness

Methyl 2-hydroxy-6-[2-(pyridin-4-yl)ethenyl]benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

methyl 2-hydroxy-6-(2-pyridin-4-ylethenyl)benzoate

InChI

InChI=1S/C15H13NO3/c1-19-15(18)14-12(3-2-4-13(14)17)6-5-11-7-9-16-10-8-11/h2-10,17H,1H3

InChI Key

DMVCBKYVUYWMFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1O)C=CC2=CC=NC=C2

Origin of Product

United States

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